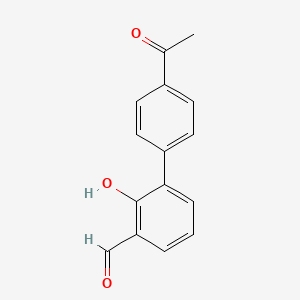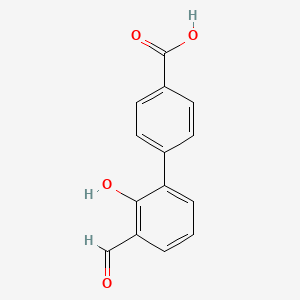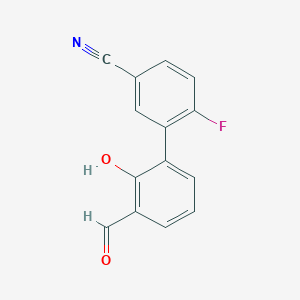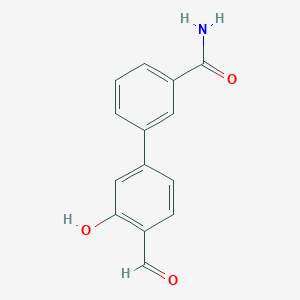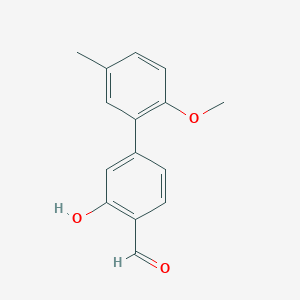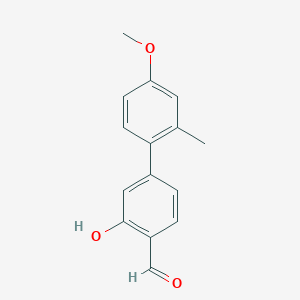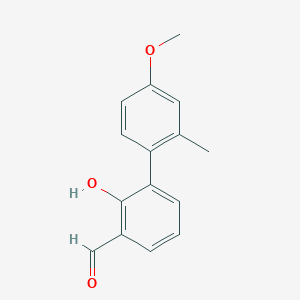
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% (2F6MMPP) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is also being explored.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% is not completely understood. However, it has been suggested that it may act through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, it has been suggested that 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% may act by inhibiting the expression of certain genes involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, it has been found to have neuroprotective effects, and it has been suggested that it may be useful for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studies related to oxidative stress, inflammation, viral infections, and tumor growth. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several potential future directions for the use of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%. It could be further studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of inflammatory diseases, viral infections, and tumor growth. Additionally, it could be studied for its potential use as an antioxidant, as well as its potential use in other areas of scientific research.
Métodos De Síntesis
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, a condensation reaction between 4-methoxy-2-methylphenol and formaldehyde is performed in the presence of an acid catalyst. This results in the formation of 2-formyl-6-(4-methoxy-2-methylphenyl)phenol. The second step involves the purification of the crude compound by chromatographic techniques. The final product is a 95% pure 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which makes it useful for studies related to oxidative stress. It has also been shown to have anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
Propiedades
IUPAC Name |
2-hydroxy-3-(4-methoxy-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(18-2)6-7-13(10)14-5-3-4-11(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWGBOWBJKCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685160 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261950-26-8 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

